4-chloro-3,5-dimethyl-2-[(E)-(naphthalen-2-ylimino)methyl]-6-nitrophenol
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Overview
Description
4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]-6-NITROPHENOL is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a chlorinated phenol ring, a nitro group, and a naphthyl-imino moiety, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]-6-NITROPHENOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Schiff Base: The reaction between 4-chloro-3,5-dimethyl-2-hydroxybenzaldehyde and naphthalen-2-ylamine under acidic conditions forms the Schiff base intermediate.
Nitration: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]-6-NITROPHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted phenol derivatives.
Scientific Research Applications
4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]-6-NITROPHENOL has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]-6-NITROPHENOL involves its interaction with various molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3,5-DIMETHYL-2-HYDROXYBENZALDEHYDE: A precursor in the synthesis of the target compound.
NAPHTHALEN-2-YLAMINE: Another precursor used in the synthesis.
4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL: A similar compound lacking the nitro group.
Uniqueness
4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]-6-NITROPHENOL is unique due to the presence of both the nitro group and the naphthyl-imino moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C19H15ClN2O3 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-2-(naphthalen-2-yliminomethyl)-6-nitrophenol |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-16(19(23)18(22(24)25)12(2)17(11)20)10-21-15-8-7-13-5-3-4-6-14(13)9-15/h3-10,23H,1-2H3 |
InChI Key |
IRPOTSSEEDZUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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